molecular formula C41H58N4O12 B13394331 Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1)

Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1)

Cat. No.: B13394331
M. Wt: 798.9 g/mol
InChI Key: BRVAQYBFHAIYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, a benzyl ester (OBn) protecting group, and a methyl ester (OMe) protecting group, which help in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) typically involves the following steps:

    Protection of Amino Groups: The amino groups of glutamic acid and lysine are protected using tert-butyloxycarbonyl (Boc) groups.

    Esterification: The carboxyl groups of glutamic acid are esterified with benzyl alcohol to form benzyl esters (OBn).

    Coupling Reaction: The protected glutamic acid and lysine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Methyl Ester Formation: The carboxyl group of lysine is esterified with methanol to form a methyl ester (OMe).

Industrial Production Methods

Industrial production of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of glutamic acid and lysine are protected using Boc groups.

    Automated Esterification: Automated systems are used for the esterification of carboxyl groups with benzyl alcohol and methanol.

    High-Throughput Coupling: High-throughput reactors are employed for the coupling reaction, ensuring efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) undergoes various chemical reactions, including:

    Deprotection: Removal of Boc, OBn, and OMe protecting groups using specific reagents.

    Substitution: Substitution reactions involving the amino and carboxyl groups.

    Hydrolysis: Hydrolysis of ester bonds to form free carboxylic acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for OBn removal, and sodium hydroxide (NaOH) for OMe removal.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to cleave ester bonds.

Major Products

    Deprotected Amino Acids: Free glutamic acid and lysine.

    Substituted Derivatives: Various substituted amino acids depending on the nucleophile used.

    Hydrolyzed Products: Free carboxylic acids from ester hydrolysis.

Scientific Research Applications

Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.

    Material Science: Applied in the synthesis of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The compound interacts with coupling reagents and catalysts to form peptide bonds, leading to the formation of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Glu(OBn)-DL-Lys(1)-OH: Similar structure but lacks the methyl ester group.

    Boc-DL-Glu(OBn)-DL-Lys(1)-OBn: Similar structure but has benzyl ester instead of methyl ester.

    Boc-DL-Glu(OBn)-DL-Lys(1)-NH2: Similar structure but has an amide group instead of methyl ester.

Uniqueness

Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) is unique due to its combination of protecting groups, which provide stability and reactivity during peptide synthesis. The presence of both benzyl and methyl esters allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

methyl 2,6-bis[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVAQYBFHAIYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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